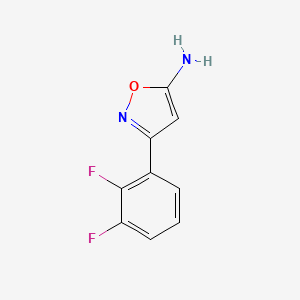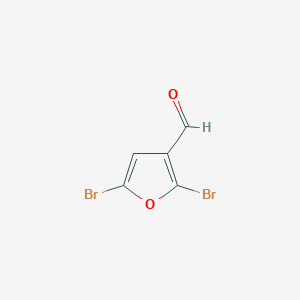
2,5-Dibromofuran-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromofuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two bromine atoms at positions 2 and 5, and an aldehyde group at position 3
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan derivatives. For instance, the bromination of 3-furan carbaldehyde using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound . Another method involves the photochemical synthesis of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions, which can then be further brominated to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Dibromofuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: 2,5-disubstituted furan derivatives.
Oxidation: 2,5-dibromofuran-3-carboxylic acid.
Reduction: 2,5-dibromofuran-3-methanol.
科学研究应用
2,5-Dibromofuran-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and biochemical pathways.
作用机制
The mechanism of action of 2,5-dibromofuran-3-carbaldehyde involves its interaction with various molecular targets. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
3-Bromofuran: A furan derivative with a single bromine atom at position 3.
2,5-Dibromofuran: A furan derivative with bromine atoms at positions 2 and 5, but without the aldehyde group.
2,5-Dibromofuran-2-carbaldehyde: A similar compound with the aldehyde group at position 2 instead of position 3.
Uniqueness
2,5-Dibromofuran-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with biological molecules also makes it valuable in medicinal chemistry and biological studies .
属性
分子式 |
C5H2Br2O2 |
|---|---|
分子量 |
253.88 g/mol |
IUPAC 名称 |
2,5-dibromofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)5(7)9-4/h1-2H |
InChI 键 |
SKHDQDLSYGABFO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1C=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



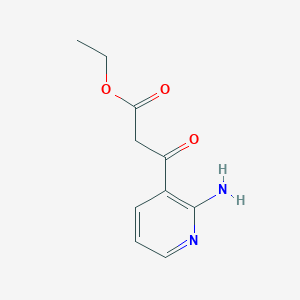

![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
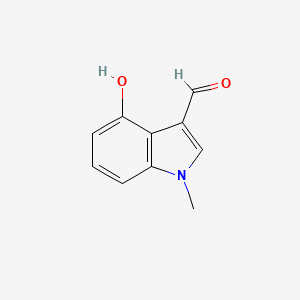
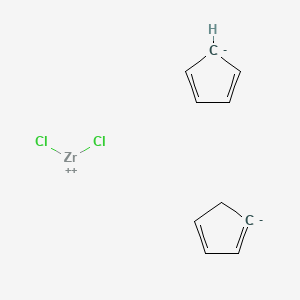
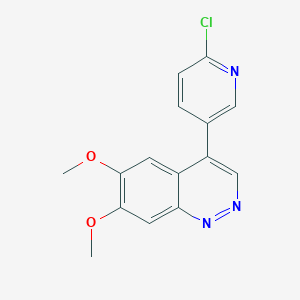
![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
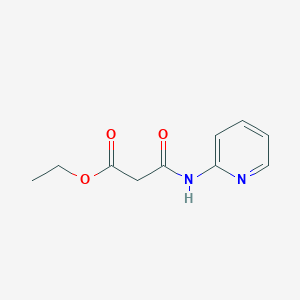
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
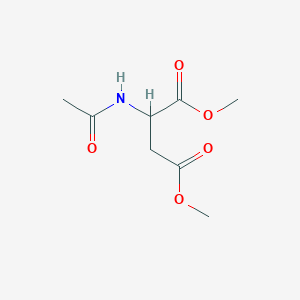
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
